molecular formula C10H15Cl2N3O2S B14911137 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride

6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride

Cat. No.: B14911137
M. Wt: 312.22 g/mol
InChI Key: PUJSYWNXQLCCJQ-UHFFFAOYSA-N
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Description

6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride is a complex organic compound belonging to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . This reaction forms the thieno[2,3-c]pyridine core, which is then further functionalized to introduce the acetyl and amino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The acetyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The thieno[2,3-c]pyridine core can interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C10H15Cl2N3O2S

Molecular Weight

312.22 g/mol

IUPAC Name

6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C10H13N3O2S.2ClH/c1-5(14)13-3-2-6-7(4-13)16-10(12)8(6)9(11)15;;/h2-4,12H2,1H3,(H2,11,15);2*1H

InChI Key

PUJSYWNXQLCCJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N.Cl.Cl

Origin of Product

United States

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